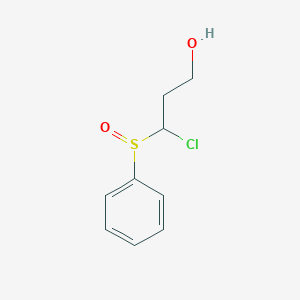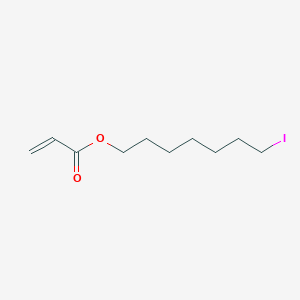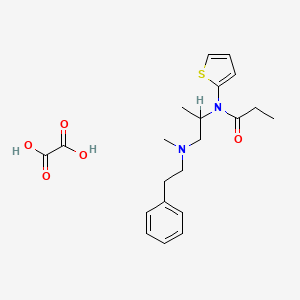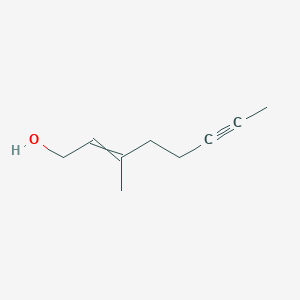
3-Methyloct-2-en-6-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyloct-2-en-6-yn-1-ol is an organic compound with a unique structure that includes both a double bond and a triple bond, making it an interesting subject for chemical research. Its molecular formula is C9H14O, and it is classified as an alkyne alcohol due to the presence of both an alcohol group (-OH) and a triple bond (C≡C).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloct-2-en-6-yn-1-ol can be achieved through various methods. One common approach involves the use of alkyne metathesis, where a terminal alkyne reacts with an appropriate alkyne precursor under the influence of a catalyst. Another method involves the hydroboration-oxidation of an alkyne, followed by the addition of a methyl group to the resulting product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyloct-2-en-6-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double bond or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted products.
Wissenschaftliche Forschungsanwendungen
3-Methyloct-2-en-6-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyloct-2-en-6-yn-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The presence of both a double bond and a triple bond allows it to participate in a variety of chemical reactions, influencing its biological activity. The hydroxyl group can form hydrogen bonds, affecting its solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyloct-3-yn-2-ol: Similar structure but with different positioning of the functional groups.
3-Methyloct-6-yn-2-ol: Another isomer with a different arrangement of the double and triple bonds.
Uniqueness
3-Methyloct-2-en-6-yn-1-ol is unique due to its specific arrangement of the double bond, triple bond, and hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
102699-81-0 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
3-methyloct-2-en-6-yn-1-ol |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-9(2)7-8-10/h7,10H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
DZVSTVJWZXYAHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCCC(=CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
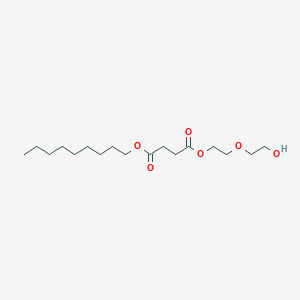
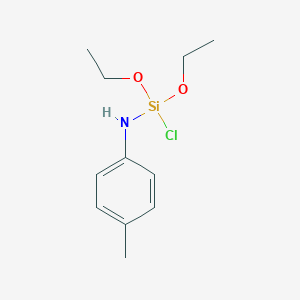

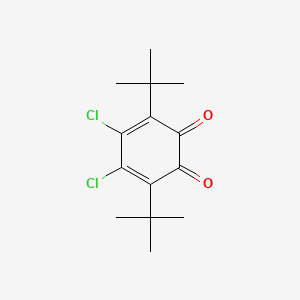
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
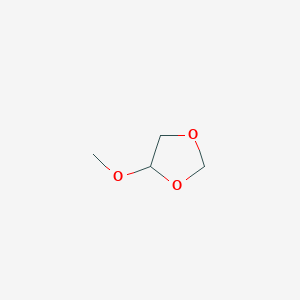
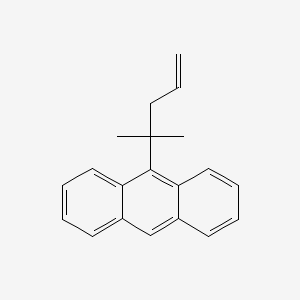

![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)
![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)
